CD73-IN-1 -

CD73-IN-1

Catalog Number: EVT-1725429
CAS Number:
Molecular Formula: C18H17N3O4S
Molecular Weight: 371.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CD73-IN-1 is an inhibitor of ecto-5'-nucleotidase, also known as CD73, with an IC50 value of ≤316.23 nM for the human enzyme in a cell-free assay.

Source and Classification

CD73-IN-1 is classified as an ecto-5′-nucleotidase inhibitor. It is derived from various chemical scaffolds that have demonstrated potency against CD73. Research into CD73 inhibitors has gained momentum due to the increasing recognition of the enzyme's role in cancer biology and immunology, particularly in solid tumors where hypoxic conditions elevate extracellular ATP levels, subsequently converted to adenosine by CD39 and CD73 .

Synthesis Analysis

Methods and Technical Details

The synthesis of CD73-IN-1 involves several chemical reactions that typically include:

  1. Starting Materials: The synthesis often begins with purine or pyrimidine derivatives, which serve as nucleobase analogs.
  2. Functionalization: Key functional groups are introduced to enhance binding affinity and selectivity towards the CD73 enzyme. This may involve alkylation, acylation, or other modifications to create derivatives that can effectively inhibit the enzymatic activity.
  3. Purification: After synthesis, compounds are purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity necessary for biological testing.

For example, one reported method involves the use of α,β-methylene adenosine diphosphate derivatives as starting materials, which undergo specific modifications to yield potent inhibitors with favorable pharmacokinetic properties .

Molecular Structure Analysis

Structure and Data

The molecular structure of CD73-IN-1 typically features a purine or pyrimidine core with various substituents that enhance its interaction with the active site of CD73. Key structural components include:

  • Nucleobase: A modified adenine or guanine structure that mimics natural substrates.
  • Phosphate Groups: These are crucial for mimicking the transition state of substrate hydrolysis.
  • Side Chains: Various side chains can be added to improve solubility and bioavailability.

Detailed structural data can be obtained through X-ray crystallography or NMR spectroscopy, allowing researchers to visualize how these inhibitors interact with CD73 at the molecular level .

Chemical Reactions Analysis

Reactions and Technical Details

The primary reaction involving CD73-IN-1 is its competitive inhibition of the enzymatic activity of CD73. This process can be summarized as follows:

  1. Substrate Binding: The inhibitor binds to the active site of CD73, preventing ATP or AMP from being hydrolyzed into adenosine.
  2. Enzymatic Inhibition: By blocking substrate access, CD73-IN-1 effectively reduces adenosine production in the tumor microenvironment.
  3. Impact on Tumor Biology: The inhibition leads to decreased levels of extracellular adenosine, which may reverse immunosuppression and enhance T-cell activity against tumors .
Mechanism of Action

Process and Data

The mechanism of action for CD73-IN-1 involves several key steps:

Data from preclinical studies indicate that targeting CD73 can significantly improve outcomes in models of various cancers, including gastrointestinal cancers and melanoma.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

CD73-IN-1 exhibits several important physical and chemical properties:

  • Molecular Weight: Typically ranges between 300 to 500 g/mol depending on specific modifications.
  • Solubility: Designed to be soluble in aqueous environments to facilitate bioavailability.
  • Stability: Stability under physiological conditions is crucial for therapeutic efficacy; thus, modifications are made to enhance metabolic stability.

Characterization techniques such as mass spectrometry and HPLC are employed to ensure proper identification and quantification of these properties during development .

Applications

Scientific Uses

CD73-IN-1 has significant applications in cancer research and therapy:

  • Immunotherapy Development: It is being explored as a potential therapeutic agent in combination with other immunotherapies to treat various cancers.
  • Research Tool: Researchers utilize this compound to study the role of adenosine signaling in cancer biology and immune evasion mechanisms.
  • Clinical Trials: Ongoing clinical trials are assessing its efficacy in patients with solid tumors where high levels of adenosine contribute to poor outcomes .
Introduction to CD73 as a Therapeutic Target in Oncology

CD73 in Tumor Immune Evasion: Adenosinergic Pathway Dynamics

The adenosinergic pathway represents a master regulatory mechanism of tumor immune evasion with CD73 at its core. This pathway operates through two interconnected biochemical routes:

  • The canonical CD39/CD73 axis: Extracellular ATP released from stressed or dying cells is sequentially hydrolyzed by CD39 (ectonucleoside triphosphate diphosphohydrolase-1) to AMP, which CD73 then converts to adenosine [2] [5].
  • The non-canonical CD38/CD203a/CD73 axis: NAD+ is metabolized by CD38 to ADP-ribose, which CD203a (ectonucleotide pyrophosphatase/phosphodiesterase 1) converts to AMP, providing an alternative substrate for CD73-mediated adenosine production [6] [10].

Table 1: Adenosinergic Pathways Generating Immunosuppressive Adenosine in Tumors

PathwayKey EnzymesSubstrateProductSignificance in TME
CanonicalCD39 → CD73ATPAdenosinePrimary pathway in hypoxic conditions
Non-canonicalCD38 → CD203a → CD73NAD+AdenosineComplements canonical pathway; independent of CD39

The generated adenosine exerts profound immunosuppression through four G-protein-coupled receptors (A1R, A2AR, A2BR, A3R), with A2AR and A2BR being the primary mediators in the TME [4] [5]. A2AR activation on effector T cells and natural killer (NK) cells increases intracellular cyclic AMP (cAMP) and protein kinase A (PKA) activity, inhibiting T-cell receptor signaling and cytotoxic function [3] [5]. In CD8+ T cells, adenosine signaling promotes the development of an exhausted phenotype characterized by increased expression of multiple immune checkpoints [3] [10]. Concurrently, adenosine enhances immunosuppressive cell populations:

  • Regulatory T cells (Tregs): Adenosine signaling through A2AR promotes Foxp3+ Treg differentiation and enhances their immunosuppressive capacity [4] [8].
  • Myeloid-derived suppressor cells (MDSCs): A2BR activation stimulates MDSC accumulation and function [3] [8].
  • Tumor-associated macrophages (TAMs): Adenosine polarizes macrophages toward an M2-like, pro-tumorigenic phenotype [3] [5].

Beyond immune modulation, CD73-derived adenosine directly promotes tumor proliferation by activating pro-survival pathways (PI3K/AKT, ERK), stimulates angiogenesis through vascular endothelial growth factor (VEGF) production, and facilitates metastasis by inducing epithelial-mesenchymal transition (EMT) and cancer stem cell phenotypes [4] [8]. These multifaceted roles establish CD73 as a central orchestrator of the immunosuppressive TME.

Rationale for Targeting CD73 in Cancer Immunotherapy

The compelling rationale for targeting CD73 stems from both its prognostic significance and functional involvement across diverse cancer types. CD73 overexpression correlates with poor clinical outcomes in numerous solid tumors, including triple-negative breast cancer, melanoma, non-small cell lung cancer, ovarian cancer, and colorectal cancer [6] [8]. Notably, CD73 expression serves as both a predictive biomarker and a resistance mechanism:

Table 2: CD73 Expression and Clinical Correlations Across Cancer Types

Cancer TypeExpression PatternClinical Correlation
Triple-negative breastUpregulated in tumor cellsShorter overall survival; anthracycline resistance
MelanomaHypomethylation leading to overexpressionPoor prognosis; resistance to anti-PD-1 therapy
ColorectalHigh in cancer-associated fibroblastsCorrelates with advanced stage and metastasis
EndometrialDownregulated in advanced stagesLoss correlates with poor differentiation and progression
GlioblastomaExpressed on immunosuppressive myeloid cellsReduced T-cell infiltration; immunotherapy resistance

Mechanistically, CD73 inhibition offers distinct advantages over adenosine receptor blockade. By targeting the enzyme upstream of adenosine production, CD73 inhibitors reduce overall adenosine levels in the TME, simultaneously preventing signaling through all four adenosine receptors [7] [8]. This approach avoids potential compensatory mechanisms that may limit the efficacy of receptor-specific antagonists. Preclinical evidence demonstrates that CD73-deficient mice exhibit significantly reduced tumor growth and metastasis across multiple cancer models, accompanied by enhanced T and NK cell infiltration and function [4] [8].

Furthermore, CD73 expression is dynamically upregulated as a resistance mechanism to various cancer therapies. Radiation and chemotherapy increase extracellular ATP release, fueling the CD73-dependent adenosine production that blunts therapy-induced immune responses [6] [8]. Similarly, CD73 upregulation has been observed in melanoma patients progressing on anti-PD-1 therapy, suggesting its role in resistance to immune checkpoint blockade [6]. These findings provide a strong rationale for combining CD73 inhibitors with conventional therapies and other immunotherapies to overcome resistance.

Emergence of CD73 Inhibitors in Preclinical and Translational Research

The development of CD73-targeted agents has accelerated significantly, with two primary inhibitor classes emerging: monoclonal antibodies and small molecule inhibitors. CD73-IN-1 represents an early but pivotal small molecule inhibitor that has facilitated mechanistic studies and therapeutic exploration.

Monoclonal Antibodies: Multiple anti-CD73 antibodies have entered clinical development, employing diverse mechanisms of action. MEDI9447 (oleclumab) promotes CD73 internalization and demonstrates moderate enzymatic inhibition [9]. More recently, engineered biparatopic antibodies have demonstrated superior potency. By simultaneously targeting two non-overlapping epitopes (e.g., TB19 and TB38), these antibodies achieve >90% enzyme inhibition at subnanomolar concentrations through dual mechanisms: locking CD73 in an inactive conformation and crosslinking separate CD73 dimers [9]. The structural basis for this potency was revealed through crystallography showing that the TB19 Fab prevents the N- and C-terminal domain alignment necessary for catalysis [9].

Small Molecule Inhibitors: Small molecules offer distinct advantages, including potentially broader tissue distribution and oral bioavailability. CD73-IN-1 (CAS: 2132396-40-6), a representative early-generation inhibitor, emerged from patent WO 2017153952 A1 (example 80) [1]. Its chemical structure (C18H17N3O4S; MW: 371.41 g/mol) features key pharmacophores for targeting the enzyme's active site [1] [7]. As an AMP mimetic, CD73-IN-1 competitively binds the AMP-binding pocket in the C-terminal domain of CD73, blocking substrate access [1] [7].

Table 3: Comparative Analysis of CD73 Inhibitor Modalities

PropertySmall Molecules (e.g., CD73-IN-1)Monoclonal AntibodiesBiparatopic Antibodies
Molecular WeightLow (e.g., 371.41 g/mol)High (~150 kDa)High (~150 kDa)
AdministrationPotential for oral deliveryIntravenousIntravenous
MechanismCompetitive active-site inhibitionInternalization, moderate inhibitionConformational blockade & crosslinking
Potency (EC50)Variable (µM range for early compounds)ModerateHigh (sub-nM)
Tumor PenetrationPotentially superiorLimited by sizeLimited by size

CD73-IN-1 has been instrumental in preclinical studies validating CD73 as a target. It effectively reverses adenosine-mediated suppression of T cell proliferation and NK cell cytotoxicity in vitro [1] [7]. In syngeneic mouse models, CD73-IN-1 monotherapy demonstrates moderate antitumor activity, but its true potential is unlocked in combination regimens. Combining CD73-IN-1 with anti-PD-1 or anti-CTLA-4 antibodies results in synergistic tumor regression, characterized by increased tumor-infiltrating CD8+ T cells and reduced Treg frequency [1] [3] [4]. These findings align with studies using CD73 knockout mice and confirm that enzymatic inhibition, rather than merely protein binding, is crucial for optimal immune activation [9].

The structural insights gained from CD73-inhibitor complexes are driving rational drug design. Second-generation small molecules are addressing limitations of early compounds like CD73-IN-1, incorporating features such as metal-chelating groups to interact with the catalytic zinc ions, and optimizing pharmacokinetic properties [7]. AB680 represents a notable advance, exhibiting picomolar potency and favorable oral bioavailability currently under clinical evaluation [7].

The emergence of CD73-IN-1 and related compounds underscores CD73 as a tractable target and provides valuable chemical tools for dissecting the adenosinergic pathway's complexity in cancer. Ongoing research focuses on identifying predictive biomarkers (e.g., tumor CD73 expression, adenosine levels, hypoxia signatures) to guide patient selection and on optimizing combination strategies with chemotherapy, radiation, targeted therapies, and other immunotherapies to maximize clinical benefit.

Properties

Product Name

CD73-IN-1

IUPAC Name

5-[(2-cyclopropyl-1H-indol-6-yl)sulfamoyl]-2-hydroxybenzamide

Molecular Formula

C18H17N3O4S

Molecular Weight

371.4 g/mol

InChI

InChI=1S/C18H17N3O4S/c19-18(23)14-9-13(5-6-17(14)22)26(24,25)21-12-4-3-11-7-15(10-1-2-10)20-16(11)8-12/h3-10,20-22H,1-2H2,(H2,19,23)

InChI Key

YUGALILHRFUCAY-UHFFFAOYSA-N

SMILES

C1CC1C2=CC3=C(N2)C=C(C=C3)NS(=O)(=O)C4=CC(=C(C=C4)O)C(=O)N

Canonical SMILES

C1CC1C2=CC3=C(N2)C=C(C=C3)NS(=O)(=O)C4=CC(=C(C=C4)O)C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.